molecular formula C10H17Cl2N3 B1445756 3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride CAS No. 1823495-83-5

3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride

Cat. No.: B1445756
CAS No.: 1823495-83-5
M. Wt: 250.17 g/mol
InChI Key: YAUGMTMXMGCZIT-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride is a high-purity chemical reagent featuring a versatile 8-azabicyclo[3.2.1]octane scaffold substituted with an imidazole group. This dihydrochloride salt form is typically developed to enhance the compound's solubility and stability for in vitro and in vivo research applications. Compounds based on the 8-azabicyclo[3.2.1]octane structure are of significant interest in medicinal chemistry and pharmacology. Research into analogous structures has shown that this chemotype can be engineered to interact with a range of biological targets. For instance, similar derivatives have been investigated as potent and selective antagonists for the vasopressin V1A receptor, which is a target for cardiovascular and renal research . Other analogs based on the 8-azabicyclo[3.2.1]octane framework have been explored as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a therapeutic target for metabolic conditions like type 2 diabetes, metabolic syndrome, and cognitive disorders . Furthermore, related compounds have been designed as modulators of chemokine receptors like CCR5, indicating potential applications in immunology and inflammatory disease research . The presence of the imidazole ring in this compound is a key functional feature, often contributing to a molecule's ability to coordinate with metal ions or participate in hydrogen bonding, which can be critical for binding to enzymatic active sites. This makes this compound a valuable chemical intermediate or a pharmacological tool for researchers in drug discovery and development. This product is provided for non-human research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-imidazol-1-yl-8-azabicyclo[3.2.1]octane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.2ClH/c1-2-9-6-10(5-8(1)12-9)13-4-3-11-7-13;;/h3-4,7-10,12H,1-2,5-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUGMTMXMGCZIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)N3C=CN=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Outline

Based on patent and literature data, a typical synthetic route involves:

Step Description Reagents/Conditions Notes
1 Synthesis of intermediate 8-azabicyclo[3.2.1]octane derivative with a leaving group at C-3 Starting from tropinone or related bicyclic amine; halogenation or sulfonation to install leaving group (e.g., chloro) Reaction in inert solvent like dichloromethane, tetrahydrofuran
2 Nucleophilic substitution with imidazole React intermediate with 1H-imidazole in presence of base (e.g., triethylamine) Temperature range: -50 °C to 30 °C; reaction time: 0.25 to 16 hours
3 Hydrolysis and deprotection (if applicable) Hydrolysis with potassium carbonate and hydrogen peroxide or sulfuric acid Removes protecting groups, converts nitrile to amide if present
4 Salt formation Treatment with hydrochloric acid to form dihydrochloride salt Isolates product as stable salt

This sequence is adapted from the synthesis steps described in patent US8664242B2, which details preparation of 8-azabicyclo[3.2.1]octane derivatives with various substituents, including imidazole moieties.

Reaction Conditions and Optimization

  • Solvents: Dichloromethane, tetrahydrofuran, dimethylacetamide, and 1,1,2,2-tetrachloroethane are suitable inert solvents.
  • Bases: Triethylamine or N,N-diisopropylethylamine are used in excess (3-6 equivalents) to neutralize acids formed and promote substitution.
  • Temperature: Reactions proceed efficiently between -50 °C and 30 °C.
  • Time: Reaction times vary from 15 minutes to 16 hours depending on substrate and conditions.
  • Activation: Use of activating agents such as N,N-carbonyl diimidazole (CDI), HATU, or EDC can facilitate coupling steps.

Isolation and Purification

The final product is typically isolated as the dihydrochloride salt by quenching the reaction mixture with hydrochloric acid, followed by crystallization or precipitation. This salt form improves compound stability and facilitates handling.

Research Findings and Comparative Analysis

Aspect Description Reference
Stereoselectivity Achieved via chiral catalysts or desymmetrization of tropinone derivatives
Functionalization Nucleophilic substitution on halogenated intermediate with imidazole
Reaction medium Use of inert solvents to avoid side reactions
Salt formation Hydrochloric acid treatment yields dihydrochloride salt
Yield and Purity Dependent on reaction conditions; optimization required for scale-up Inferred from patent data

The stereoselective construction of the bicyclic core remains the most challenging step, with recent advances focusing on catalytic asymmetric synthesis to improve enantiomeric excess and yield. The subsequent imidazole substitution and salt formation are well-established and reproducible.

Summary Table of Preparation Methods

Step Method Key Reagents Conditions Outcome
1 Bicyclic core synthesis Tropinone derivatives, chiral catalysts Asymmetric catalysis, desymmetrization Enantioenriched 8-azabicyclo[3.2.1]octane scaffold
2 Halogenation or sulfonation Halogenating agents or sulfonyl chlorides Inert solvent, controlled temperature Intermediate with leaving group at C-3
3 Imidazole substitution 1H-imidazole, base (TEA, DIPEA) 0 to 30 °C, 0.25–16 h 3-(1H-imidazol-1-yl) substituted product
4 Hydrolysis/deprotection K2CO3/H2O2 or H2SO4 Acid/base quenching Removal of protecting groups, amide formation
5 Salt formation HCl Room temperature Dihydrochloride salt isolation

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated solvents, strong nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce reduced imidazole derivatives.

Scientific Research Applications

3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride involves its interaction with biological targets, particularly enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. This is particularly relevant in its antifungal activity, where it inhibits the synthesis of ergosterol, a key component of fungal cell membranes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural analogs differ primarily in the substituent at the 3-position of the bicyclic core. Below is a detailed comparison of key derivatives:

Substituent Variations and Structural Impact

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 1H-imidazol-1-yl Not explicitly provided* ~250–260 (estimated) High polarity due to imidazole; dihydrochloride enhances aqueous solubility
3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride 1H-pyrazol-1-yl C₁₀H₁₇Cl₂N₃ 250.17 Pyrazole’s adjacent nitrogen atoms alter H-bonding potential vs. imidazole
3-(3-Isopropyl-5-methyl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 1,2,4-triazol-4-yl C₁₃H₂₁N₅ 247.34 (free base) Bulky triazole substituent increases lipophilicity; potential CNS targeting
3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride Pyrimidin-2-yloxy C₁₁H₁₆Cl₂N₃O 241.72 Oxygen linker and pyrimidine enhance solubility; stereospecific activity
3-[(Pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane dihydrochloride Pyridin-3-ylmethyl C₁₃H₁₈Cl₂N₂ 281.20 Flexible methylene linker; pyridine’s basicity may influence bioavailability

*Note: The target compound’s molecular formula is inferred as approximately C₁₀H₁₅Cl₂N₃ based on analogs.

Physicochemical Properties

  • Polarity and Solubility: The imidazole substituent in the target compound offers moderate polarity, balanced by the dihydrochloride salt. In contrast, the pyrimidin-2-yloxy derivative () includes an ether oxygen, likely improving aqueous solubility .
  • Stability : Dihydrochloride salts generally improve stability, but substituents like esters (e.g., ’s imidazole-acetic acid ester) may introduce hydrolytic sensitivity .

Biological Activity

3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride, also known by its CAS number 1823495-83-5, is a compound that has garnered interest in pharmacological research due to its potential biological activities, particularly as a kappa opioid receptor antagonist and its implications in managing various medical conditions.

  • Molecular Formula : C10H16ClN3
  • Molecular Weight : 213.71 g/mol
  • CAS Number : 1823495-83-5
  • IUPAC Name : this compound

The compound acts primarily as a selective antagonist at the kappa opioid receptor (KOR). Research indicates that it exhibits a high degree of selectivity, with an IC50 value of approximately 20 nM, indicating potent antagonistic activity against KOR while showing minimal activity at mu and delta opioid receptors (μ and δ) . This selectivity is crucial for developing therapeutic agents aimed at treating conditions such as pain and mood disorders without the adverse effects commonly associated with non-selective opioid receptor antagonists.

1. Kappa Opioid Receptor Antagonism

The primary biological activity of this compound is its role as a kappa opioid receptor antagonist. KOR antagonists are being studied for their potential to alleviate pain and treat mood disorders without the risk of addiction associated with traditional opioids. The compound's ability to reverse kappa agonist-induced diuresis in vivo further supports its pharmacological relevance .

2. Anti-inflammatory Properties

Recent studies have explored the compound's potential in modulating inflammatory responses. By inhibiting N-acylethanolamine-hydrolyzing acid amidase (NAAA), it may enhance the efficacy of endogenous anti-inflammatory mediators like palmitoylethanolamide (PEA) . This suggests that the compound could be beneficial in treating inflammatory conditions.

Table 1: Summary of Biological Activities

Activity TypeDescriptionIC50 Value
Kappa Opioid Receptor AntagonismSelective antagonist; potential for pain relief20 nM
NAAA InhibitionModulates inflammatory response0.042 μM

Case Study: Kappa Opioid Antagonist Development

In a study focusing on the development of kappa opioid receptor antagonists, researchers modified the azabicyclo structure to enhance selectivity and potency. The resulting compounds demonstrated significant improvements in both pharmacokinetic and pharmacodynamic profiles, suggesting that further modifications could yield even more effective therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride, and what key parameters influence yield and purity?

  • Answer : Synthesis typically involves coupling reactions between imidazole derivatives and functionalized bicyclo[3.2.1]octane precursors. Key parameters include solvent choice (e.g., dichloromethane or ethanol), reaction temperature (reflux conditions), and stoichiometric ratios of reactants. Purification via recrystallization or chromatography is critical to isolate the dihydrochloride salt with >95% purity .

Q. How can researchers characterize the molecular structure and purity of this compound?

  • Answer : Use a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm bicyclic framework and imidazole substitution patterns.
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., C10_{10}H15_{15}Cl2_2N3_3).
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., N-H stretches in imidazole).
  • X-ray Crystallography (if available): Resolve stereochemical details .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Answer : Refer to safety data sheets (SDS) for hazards such as skin/eye irritation and respiratory risks. Use PPE (gloves, goggles), work in a fume hood, and store in sealed containers at room temperature, avoiding moisture. Toxicity data for analogs suggest potential neuropharmacological activity, necessitating cautious handling .

Advanced Research Questions

Q. How do structural modifications (e.g., imidazole vs. triazole substituents) influence the compound’s biological activity and binding affinity?

  • Answer : Substituent effects are critical. For example:

Substituent Biological Impact Source
ImidazoleEnhanced hydrogen bonding with receptors (e.g., CNS targets)
TriazoleImproved metabolic stability but reduced solubility
Comparative assays (e.g., radioligand binding) and molecular docking studies can quantify these differences .

Q. What experimental strategies can resolve contradictions in reported biological activities of structural analogs?

  • Answer :

  • Dose-Response Studies : Validate activity thresholds using standardized assays (e.g., IC50_{50} values).
  • Structural-Activity Relationship (SAR) Analysis : Correlate substituent electronic/steric properties with functional outcomes.
  • Control for Salt Forms : Dihydrochloride vs. free base forms may alter solubility and bioavailability, impacting results .

Q. How can researchers evaluate the environmental impact and degradation pathways of this compound?

  • Answer : Follow methodologies from environmental chemistry frameworks:

  • Abiotic Degradation : Test hydrolysis/photolysis rates under varying pH and UV conditions.
  • Biotic Degradation : Use microbial consortia to assess biodegradation potential.
  • Ecotoxicity Assays : Evaluate effects on model organisms (e.g., Daphnia magna) to estimate ecological risks .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., HPLC for purity, multiple spectroscopic methods for structure).
  • Advanced Synthesis : For scale-up, optimize reaction kinetics using Design of Experiments (DoE) to balance yield and cost .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 2
3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride

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